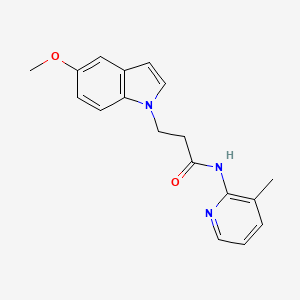![molecular formula C18H19BrN2O2 B11139614 3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B11139614.png)
3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide is a synthetic organic compound that features both indole and furan moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of the Amide Bond: The brominated indole is then reacted with N-[1-(furan-2-yl)propan-2-yl]propanamide under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole and furan rings can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the indole or furan rings.
Reduction: Reduced forms of the indole or furan rings.
Scientific Research Applications
3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The indole and furan moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide is unique due to the combination of indole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19BrN2O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-13(11-16-3-2-10-23-16)20-18(22)7-9-21-8-6-14-12-15(19)4-5-17(14)21/h2-6,8,10,12-13H,7,9,11H2,1H3,(H,20,22) |
InChI Key |
RLVSZFFLWKYUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate](/img/structure/B11139546.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B11139549.png)

![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11139567.png)
![6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11139568.png)
![1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139574.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11139575.png)
![N~5~-carbamoyl-N~2~-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-ornithine](/img/structure/B11139578.png)
![ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11139590.png)
![Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate](/img/structure/B11139593.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139603.png)
![3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11139618.png)
